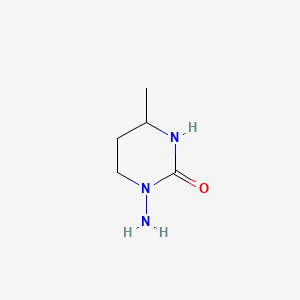

1-Amino-4-methyltetrahydropyrimidin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Amino-4-methyltetrahydropyrimidin-2(1H)-one is a heterocyclic organic compound with a pyrimidine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Amino-4-methyltetrahydropyrimidin-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-methyl-1,3-diaminopropane with urea under acidic conditions can yield the desired compound. The reaction typically requires heating and a suitable solvent such as ethanol or water.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-4-methyltetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-amino-4-methyl-2-oxo-tetrahydropyrimidine, while substitution reactions can produce various alkyl or acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Amino-4-methyltetrahydropyrimidin-2(1H)-one is a pyrimidine derivative that features an amino group and a methyl substituent. Its unique structure allows for various chemical reactions, making it a valuable intermediate in organic synthesis.

Pharmaceutical Applications

The compound has been investigated for its role in drug development, particularly as a potential therapeutic agent. It has shown promise in several areas:

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration in drug formulation .

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of this compound. Its derivatives have been shown to modulate pathways involved in neurodegenerative diseases, suggesting possible applications in treating conditions like Alzheimer's disease .

Antimicrobial Properties

The antimicrobial activity of this compound has also been documented. Some studies report effective inhibition against specific bacterial strains, indicating its potential as an antibiotic agent .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving urea derivatives and aldehydes. The ability to modify its structure leads to a variety of derivatives with enhanced biological activities.

| Derivative | Activity | Reference |

|---|---|---|

| Methylated form | Anticancer | |

| Hydroxylated form | Neuroprotective | |

| Halogenated form | Antimicrobial |

Case Study 1: Anticancer Research

A study published in the European Journal of Medicinal Chemistry explored the synthesis of novel derivatives based on this compound. These compounds were evaluated for their anticancer activity against several human cancer cell lines, showing promising results that suggest they may serve as lead compounds for further drug development .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of modified tetrahydropyrimidinones. The study demonstrated that certain derivatives could significantly reduce oxidative stress markers in neuronal cells, highlighting their potential in treating neurodegenerative diseases .

Wirkmechanismus

The mechanism by which 1-Amino-4-methyltetrahydropyrimidin-2(1H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

- 1-Amino-4-methylpyrimidin-2(1H)-one

- 1-Amino-4-methyl-5,6-dihydropyrimidin-2(1H)-one

- 1-Amino-4-methyl-6-oxo-tetrahydropyrimidin-2(1H)-one

Uniqueness: 1-Amino-4-methyltetrahydropyrimidin-2(1H)-one is unique due to its specific substitution pattern and the presence of both amino and methyl groups on the pyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

1-Amino-4-methyltetrahydropyrimidin-2(1H)-one, also known as AMT, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of AMT, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C6H10N4O

- Molecular Weight : 142.17 g/mol

- CAS Number : 170500-56-8

AMT exhibits its biological effects primarily through interactions with various molecular targets. Studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in metabolic pathways. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity to biological targets.

Antimicrobial Activity

Research has shown that AMT possesses antimicrobial properties. It has demonstrated effectiveness against several strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

Cytotoxicity

AMT has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicate that AMT can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 25 | Apoptosis induction |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest |

| A549 (lung cancer) | 20 | Reactive oxygen species generation |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of AMT involved testing against clinical isolates of pathogenic bacteria. The results indicated that AMT was effective in inhibiting the growth of multi-drug resistant strains, highlighting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Anticancer Properties

In a controlled laboratory setting, AMT was tested on human cancer cell lines. The findings revealed significant reductions in cell viability at varying concentrations, with a notable increase in apoptotic markers. This suggests that AMT could be further investigated for its role in cancer therapy.

Discussion

The biological activity of AMT is promising, particularly in the realms of antimicrobial and anticancer research. Its ability to inhibit microbial growth and induce apoptosis in cancer cells positions it as a valuable compound for further exploration. Future studies should focus on elucidating the precise mechanisms by which AMT exerts these effects and evaluating its efficacy in vivo.

Eigenschaften

IUPAC Name |

1-amino-4-methyl-1,3-diazinan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c1-4-2-3-8(6)5(9)7-4/h4H,2-3,6H2,1H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADKGIPWHMNUMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(=O)N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.